Fmoc-Pro-Wang resin

Description

Historical Development of Solid-Phase Peptide Synthesis (SPPS)

The concept of solid-phase peptide synthesis was pioneered by R. Bruce Merrifield in 1963, a revolutionary advancement that earned him the Nobel Prize in Chemistry in 1984. biotage.comresearchgate.net Prior to Merrifield's work, peptides were synthesized in solution, a laborious and inefficient process that involved the purification of intermediates after each amino acid addition. biotage.com Merrifield's innovation was to anchor the C-terminal amino acid of the desired peptide to an insoluble polymer support, or resin. biotage.comresearchgate.net This allowed for the use of excess reagents to drive coupling reactions to completion, with byproducts and excess reagents being easily removed by simple filtration and washing steps. biotage.com This dramatically simplified the synthetic process and paved the way for automation. biotage.compeptide.com

Key milestones in the early development of SPPS include the introduction of the Boc/Bzl protection scheme by Merrifield in 1964 and the development of the BHA resin for preparing peptide amides in 1970. peptide.com The introduction of preparative reverse phase HPLC in 1976 provided a powerful tool for the purification of synthetic peptides. peptide.com

Table 1: Key Milestones in the Early Development of SPPS

| Year | Milestone | Significance |

| 1963 | R. Bruce Merrifield develops solid-phase peptide synthesis (SPPS). peptide.com | Revolutionized peptide synthesis by immobilizing the growing peptide chain on a solid support, simplifying purification. biotage.com |

| 1964 | Merrifield introduces the Boc/Bzl protection scheme. peptide.com | Established the first widely used orthogonal protection strategy for SPPS. |

| 1970 | Pietta and Marshall introduce BHA resin. peptide.com | Enabled the synthesis of peptide amides. |

| 1970 | Carpino and Han introduce the Fmoc protecting group. peptide.compeptide.com | Provided a base-labile alternative to the acid-labile Boc group, laying the groundwork for the Fmoc/tBu strategy. |

| 1973 | Wang develops the p-alkoxybenzyl alcohol resin (Wang resin). peptide.comappliedpolytech.com | Introduced a more acid-labile linker, facilitating milder cleavage conditions. appliedpolytech.com |

| 1976 | Burgus and Rivier utilize preparative reverse phase HPLC. peptide.compeptide.com | Greatly improved the ability to purify synthetic peptides. |

Evolution of Fmoc/tBu Strategy in SPPS

The evolution of SPPS saw the development of various protecting group strategies, with the two most prominent being the Boc/Bzl and the Fmoc/tBu strategies. nih.gov The original Boc/Bzl strategy utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection and benzyl-based groups for side-chain protection. biotage.com While effective, this method requires the use of strong acids like hydrofluoric acid (HF) for the final cleavage of the peptide from the resin, which can be harsh and potentially damaging to sensitive peptides. iris-biotech.de

The introduction of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group by Carpino and Han in 1970 offered a milder and orthogonal alternative. peptide.compeptide.com This led to the development of the Fmoc/tBu strategy in 1978 by Meienhofer and coworkers, which utilizes the Fmoc group for Nα-protection and acid-labile tert-butyl (tBu) based groups for side-chain protection. peptide.com

The key advantage of the Fmoc/tBu strategy is its orthogonality. The Fmoc group is removed by a mild base, typically a solution of piperidine (B6355638) in DMF, while the tBu side-chain protecting groups and the linkage to the Wang resin are cleaved simultaneously by a moderately strong acid, such as trifluoroacetic acid (TFA). iris-biotech.dechempep.com This approach avoids the use of harsh acids like HF and is compatible with a wider range of peptide modifications. nih.gov The ease of automation, facilitated by the UV-active fluorenyl group which allows for real-time monitoring of the deprotection step, has contributed to the widespread adoption of the Fmoc/tBu strategy as the method of choice for modern peptide synthesis. nih.gov

Table 2: Comparison of Boc/Bzl and Fmoc/tBu Strategies

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethoxycarbonyl (Fmoc) |

| Nα-Deprotection | Moderate acid (e.g., TFA) biotage.com | Mild base (e.g., piperidine) iris-biotech.de |

| Side-Chain Protection | Benzyl-based groups | tert-butyl (tBu) based groups |

| Final Cleavage | Strong acid (e.g., HF) iris-biotech.de | Moderate acid (e.g., TFA) iris-biotech.de |

| Key Advantage | Robust and well-established | Milder conditions, orthogonality, ease of automation iris-biotech.denih.gov |

Fundamental Role of Fmoc-Pro-Wang Resin as a Solid Support

The Wang resin, developed by Su-sun Wang in 1973, is a p-alkoxybenzyl alcohol functionalized polystyrene resin. peptide.comappliedpolytech.com It has become the standard solid support for the synthesis of peptide acids using the Fmoc/tBu strategy. rapp-polymere.compeptide.com The ester linkage formed between the first amino acid and the Wang resin is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by TFA. appliedpolytech.com

This compound is a pre-loaded resin where the first amino acid, proline, is already attached to the Wang resin with its Nα-amino group protected by Fmoc. cem.com The use of pre-loaded resins is often preferred as the manual loading of the first amino acid can be challenging and may lead to side reactions such as racemization. biotage.com

The fundamental role of this compound lies in its ability to serve as a reliable and efficient starting point for the synthesis of peptides with a C-terminal proline. cem.com Proline's unique cyclic structure can sometimes lead to challenges in peptide synthesis, including the formation of diketopiperazines, an undesirable side reaction that results in the cleavage of the first two amino acids from the resin. cem.com While the use of Wang resin can be unsuitable for some C-terminal proline peptides due to this cyclization, specific methodologies have been developed to mitigate this issue. cem.comgoogle.com The resin's properties, such as loading capacity and particle size, are important parameters that influence the outcome of the synthesis. sigmaaldrich.compeptide.com

Table 3: Typical Properties of this compound

| Property | Description |

| Matrix | Polystyrene crosslinked with 1% divinylbenzene (B73037) (DVB) sigmaaldrich.com |

| Functional Group | Fmoc-L-proline attached via a p-alkoxybenzyl ester linker rapp-polymere.comsigmaaldrich.com |

| Extent of Labeling (Loading) | Typically ranges from 0.25 to 0.8 mmol/g cem.comsigmaaldrich.com |

| Particle Size | Commonly 100-200 mesh sigmaaldrich.compeptide.com |

| Cleavage Conditions | Treatment with 50-95% Trifluoroacetic Acid (TFA) rapp-polymere.com |

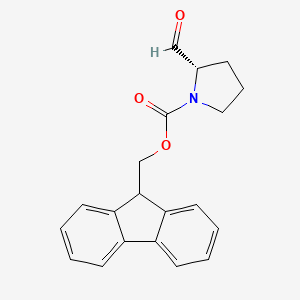

Structure

3D Structure

Properties

Molecular Formula |

C20H19NO3 |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

9H-fluoren-9-ylmethyl (2S)-2-formylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C20H19NO3/c22-12-14-6-5-11-21(14)20(23)24-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,12,14,19H,5-6,11,13H2/t14-/m0/s1 |

InChI Key |

NICPJLVQTQFOIN-AWEZNQCLSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C=O |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C=O |

Origin of Product |

United States |

Structural and Chemical Basis of Fmoc Pro Wang Resin

Composition of the Wang Resin Support

Wang resin, a widely utilized solid support in SPPS, is characterized by its polystyrene-based matrix and a specific linker that serves as the attachment point for the initial amino acid. wikipedia.org

The foundational support of Wang resin is a polystyrene polymer that is crosslinked with divinylbenzene (B73037) (DVB). wikipedia.orgfishersci.ch This crosslinking is crucial for imparting mechanical strength, stability, and rigidity to the resin beads, preventing their disintegration during the various synthesis steps. wikipedia.org The degree of crosslinking, typically determined by the percentage of DVB used, significantly influences the resin's swelling properties in solvents. wikipedia.org For solid-phase peptide synthesis, a lower crosslinking density, often around 1% DVB, is preferred as it allows for better swelling and improved accessibility of reagents to the reactive sites within the polymer matrix, leading to more efficient reactions. wikipedia.org Higher crosslinking (e.g., 2-5% DVB or up to 25%) can enhance mechanical stability but may reduce swelling and reagent diffusion. wikipedia.org

A defining feature of Wang resin is the presence of the p-benzyloxybenzyl alcohol linker, which is covalently attached to the phenolic hydroxyl groups of the polystyrene backbone. wikipedia.org This linker provides a hydroxyl group that serves as the primary anchoring site for the C-terminal amino acid of the growing peptide chain. wikipedia.org The ester bond formed with this linker is specifically designed to be stable under the basic conditions employed for Fmoc deprotection during peptide elongation but can be readily cleaved under mildly acidic conditions, typically using trifluoroacetic acid (TFA), to release the synthesized peptide with a C-terminal carboxylic acid. wikipedia.org

Attachment Chemistry of Fmoc-Proline to Wang Resin

The initial loading of the first amino acid, Fmoc-proline in this context, onto the Wang resin is a critical step that dictates the success and purity of subsequent peptide synthesis. wikipedia.org

The attachment of Fmoc-proline to the Wang resin occurs via the formation of an ester linkage between the carboxyl group of the Fmoc-protected proline and the hydroxyl group of the p-benzyloxybenzyl alcohol linker on the resin. wikipedia.org This ester bond serves as the stable anchor for the peptide chain throughout the solid-phase synthesis process. wikipedia.org

Several methods are employed for the esterification of Fmoc-amino acids, including Fmoc-proline, to Wang resin. These methods typically involve activating the carboxyl group of the amino acid to facilitate its reaction with the resin's hydroxyl group.

Symmetrical Anhydride (B1165640) with DMAP: A common approach involves forming a symmetrical anhydride of the Fmoc-amino acid, which is then reacted with the Wang resin in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.org DMAP acts as a nucleophilic catalyst, enhancing the reactivity of the anhydride towards the resin's hydroxyl group. The reaction typically proceeds by DMAP attacking the anhydride to form an acylpyridinium intermediate, which is then susceptible to nucleophilic attack by the resin-bound hydroxyl group, leading to ester formation. While effective, this method, particularly when using dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) to form the anhydride, can sometimes lead to side reactions such as racemization of the C-terminal amino acid and dipeptide formation. wikipedia.org

MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole): MSNT is another activating agent used for the esterification of Fmoc-amino acids to Wang resin. It facilitates the formation of the ester bond by activating the carboxyl group of the amino acid, promoting its reaction with the resin's hydroxyl groups.

Other reagents like 2,6-dichlorobenzoyl chloride have also been explored as alternatives to carbodiimide (B86325)/DMAP-based methods to mitigate issues like racemization and dipeptide formation during the initial loading step.

Optimizing the initial amino acid loading onto Wang resin is crucial for achieving high yields and purity in solid-phase peptide synthesis. wikipedia.org Factors influencing loading efficiency include the stoichiometry of reagents, reaction time, temperature, and solvent choice.

Typically, an excess of the Fmoc-amino acid (e.g., 5 equivalents) is used to drive the reaction to completion and maximize loading. Reaction times can vary, with some protocols suggesting extended periods (3-24 hours) at room temperature, while others utilize elevated temperatures (e.g., 75°C) for shorter durations to improve efficiency. Common solvents for this reaction include N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). Recent research has also explored greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which has shown comparable loading amounts to DCM with acceptable levels of racemization and dipeptide formation.

Monitoring the loading efficiency is essential. While the Kaiser (ninhydrin) test is commonly used to detect free amino groups, it may not be accurate for proline due to its secondary amine structure, requiring special tests. Challenges in loading, especially for C-terminal proline, include the propensity for diketopiperazine (DKP) formation, where the deprotected amino group of the second residue can cyclize and cleave the peptide from the resin. This is particularly relevant for proline due to the basicity of its secondary amine. Strategies to counter DKP formation include using dipeptide building blocks or alternative deprotection bases.

The following table illustrates an example of loading efficiency for an amino acid onto Wang resin under different coupling attempts, based on experimental findings:

Table 1: Example Loading Efficiency on Wang Resin

| Coupling Attempts | Difference in MW (mg) | Percent Yield (%) | Final Loading (mmol/g) |

| 1 | 6.1 | 49.2 | 23.1 |

| 2 | 9.3 | 67.2 | 32.5 |

| 3 | 7.8 | 62.4 | 29.3 |

Note: Data adapted from a study on tryptophan loading onto Wang resin.

Fmoc Solid Phase Peptide Synthesis Methodologies Utilizing Fmoc Pro Wang Resin

General Principles of the Fmoc/tBu Orthogonal Protecting Group Strategy

The Fmoc/tBu strategy is a cornerstone of modern solid-phase peptide synthesis, prized for its efficiency and mild reaction conditions. acs.orgacs.org This methodology relies on the concept of "orthogonality," where two or more protecting groups can be removed under different chemical conditions without affecting each other. biosynth.comiris-biotech.defiveable.me This selective deprotection is crucial for the controlled, stepwise assembly of the peptide chain. fiveable.menih.gov

In this scheme:

Temporary Nα-protection: The α-amino group of the incoming amino acid is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. peptide.comcsic.es This group is stable to acidic conditions but is selectively removed at each cycle using a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). csic.eswikipedia.org

Permanent Side-Chain Protection: Reactive side chains of amino acids (e.g., the carboxyl group of aspartic acid or the hydroxyl group of serine) are protected by acid-labile groups, most commonly derived from tert-butanol (B103910) (e.g., t-butyl ether, t-butyl ester) or a trityl group. iris-biotech.depeptide.com These groups remain intact during the base-mediated Fmoc removal cycles. biosynth.comacs.org

Final Cleavage: Once the peptide chain is fully assembled, both the permanent side-chain protecting groups and the linkage to the acid-sensitive Wang resin are cleaved simultaneously in a single step using a strong acid, such as trifluoroacetic acid (TFA). iris-biotech.decsic.es

This orthogonal combination ensures that the peptide chain remains anchored to the resin and its side chains stay protected throughout the synthesis, preventing unwanted side reactions, until the final cleavage step. biosynth.comspringernature.com The Fmoc/tBu strategy is particularly advantageous for synthesizing peptides with sensitive modifications like phosphorylation or glycosylation, which would not be stable under the harsher acidic conditions required in other methods. nih.gov

Iterative Peptide Chain Elongation Cycles

Starting with Fmoc-Pro-Wang resin, the peptide is elongated through repetitive cycles. Each cycle consists of two main steps: Nα-Fmoc deprotection and amide bond formation (coupling) with the next protected amino acid. biosynth.comnih.gov

The removal of the temporary Fmoc protecting group is a critical step to free the N-terminal amine for the subsequent coupling reaction. nih.govnih.gov This process is achieved through a base-catalyzed β-elimination mechanism. peptide.comcsic.es A base abstracts the acidic proton on the fluorene (B118485) ring system, leading to the elimination of the Fmoc group as dibenzofulvene (DBF) and carbon dioxide. peptide.comtotal-synthesis.com

The choice of base for Fmoc removal is crucial for efficiency and to minimize side reactions. nih.gov

Piperidine: The most common reagent for Fmoc deprotection is a 20% solution of piperidine in DMF. wikipedia.org Piperidine, a secondary amine, acts as both the base to initiate the elimination and as a nucleophilic scavenger. peptide.comyoutube.com It efficiently traps the electrophilic dibenzofulvene (DBF) byproduct, forming a stable adduct and preventing DBF from causing side reactions, such as alkylating the newly deprotected N-terminal amine. peptide.comresearchgate.net

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a much stronger, non-nucleophilic base that can remove the Fmoc group significantly faster than piperidine. peptide.compeptide.com It is particularly useful for improving deprotection yields in "difficult" sequences or where steric hindrance slows the reaction. peptide.comnih.gov However, because DBU is non-nucleophilic, it cannot scavenge the DBF byproduct. researchgate.net Therefore, a scavenger like piperidine is often added in small quantities when DBU is used. peptide.comresearchgate.net The use of DBU must be carefully considered, as it can catalyze side reactions like aspartimide formation in sequences containing aspartic acid. peptide.compeptide.com

Piperazine (B1678402): Piperazine has been explored as a safer alternative to piperidine. rsc.org On its own, it is a less potent deprotection agent, but when combined with DBU (e.g., 5% piperazine and 2% DBU), it can achieve very rapid and efficient Fmoc removal. rsc.orglookchem.com This combination has been shown to rival the speed of 20% piperidine and can reduce the occurrence of deletion sequences that arise from incomplete deprotection. rsc.orglookchem.com

| Reagent | Typical Concentration | Key Characteristics |

| Piperidine | 20% in DMF | Standard reagent; acts as both base and scavenger. wikipedia.org |

| DBU | 2% in DMF | Strong, non-nucleophilic base; very fast deprotection. nih.gov Requires a separate scavenger. peptide.com |

| Piperazine/DBU | 5% Piperazine + 2% DBU in DMF | Rapid and efficient alternative to piperidine. rsc.orgrsc.org |

The rate of Fmoc deprotection is dependent on the base, its concentration, and the peptide sequence itself. peptide.comrsc.org

With a standard solution of 20% piperidine in DMF, the half-life (t½) for Fmoc removal is approximately 6-7 seconds, achieving virtually complete deprotection in under two minutes. wikipedia.orgrsc.org

Lower concentrations of piperidine, such as 2% or 5%, result in significantly slower reaction kinetics. researchgate.net For instance, with 5% piperidine, complete removal may take over 3 minutes. researchgate.net

The combination of 2% DBU with 5% piperazine in DMF has been shown to have a t½ of just 4 seconds, meaning complete Fmoc removal can be achieved in less than a minute. lookchem.com

The efficiency of deprotection can be hampered by factors such as peptide aggregation on the resin, which is common in sequences containing stretches of hydrophobic residues like poly-alanine. peptide.com In such cases, deprotection times can increase dramatically. peptide.com The use of stronger base systems like DBU or microwave heating can help overcome these challenges. nih.gov The progress of the deprotection reaction can be monitored in real-time by measuring the UV absorbance of the released dibenzofulvene-piperidine adduct. peptide.com

After the N-terminal amine is deprotected, the next Nα-Fmoc-protected amino acid is introduced to form a new peptide bond. oup.com This reaction requires the activation of the carboxyl group of the incoming amino acid, which is typically accomplished using a coupling reagent. creative-peptides.combachem.com

A variety of reagents have been developed to promote rapid and efficient amide bond formation while minimizing side reactions, particularly racemization. creative-peptides.compeptide.com

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HBTU is a highly popular and efficient uronium salt-based coupling reagent. peptide.comwikipedia.org In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), HBTU rapidly activates the carboxylic acid to form a stable HOBt-ester intermediate, which then reacts with the free amine on the peptide-resin. creative-peptides.comwikipedia.orgresearchgate.net Couplings are often complete within minutes. peptide.com It is crucial not to use HBTU in excess, as it can react with the N-terminal amine and block further chain elongation. peptide.com

DIPEA (N,N-Diisopropylethylamine): Also known as Hünig's base, DIPEA is a sterically hindered tertiary amine with a pKa of around 11. atomscientific.comcarlroth.com It is commonly used during the coupling step to deprotonate the carboxylic acid of the incoming amino acid and to maintain basic conditions necessary for the coupling reaction, without itself being nucleophilic enough to cause problematic side reactions. atomscientific.comyoutube.com

DIC/OxymaPure (Diisopropylcarbodiimide/Ethyl cyano(hydroxyimino)acetate): DIC is a carbodiimide (B86325) used to activate the carboxyl group. peptide.com To suppress racemization, an additive is used. While HOBt was traditionally used, OxymaPure has emerged as a superior alternative. luxembourg-bio.com It is more effective at preventing racemization and has a better safety profile than HOBt-based additives. nih.gov

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): PyBOP is a phosphonium (B103445) salt-based reagent that offers coupling efficiency similar to other high-performance reagents like BOP but avoids the formation of a carcinogenic byproduct (HMPA). peptide.comsigmaaldrich.comchempep.com Unlike uronium reagents like HBTU, PyBOP does not form guanidinylated byproducts when used in excess, making it a safer choice for certain applications. peptide.comsigmaaldrich.com

HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HCTU is an analogue of HBTU where the benzotriazole (B28993) ring is chlorinated. bachem.com This modification leads to higher reaction rates and can be more effective in the synthesis of difficult peptides. bachem.com

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a third-generation uronium reagent based on Oxyma (B123771). luxembourg-bio.comnih.gov It is highly efficient, often outperforming HATU, and is noted for its high solubility in DMF. peptide.combiosynth.com A key advantage is that it only requires one equivalent of base for activation, compared to two for HBTU/HATU. luxembourg-bio.compeptide.com Its byproducts are water-soluble, simplifying purification, and it has a more favorable safety profile than benzotriazole-based reagents. nih.goviris-biotech.de

| Reagent Acronym | Full Chemical Name | Reagent Type | Key Features |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) | Uronium Salt | Highly efficient, fast reactions, forms HOBt active ester. creative-peptides.compeptide.com |

| DIPEA | N,N-Diisopropylethylamine | Tertiary Amine Base | Non-nucleophilic base used to activate carboxyl groups and neutralize salts. atomscientific.comcarlroth.com |

| DIC | N,N'-Diisopropylcarbodiimide | Carbodiimide | Activates carboxyl groups; used with an additive like OxymaPure to prevent racemization. peptide.com |

| OxymaPure | Ethyl 2-cyano-2-(hydroxyimino)acetate | Additive | Suppresses racemization; safer and more effective alternative to HOBt. luxembourg-bio.comnih.gov |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Efficient coupling, does not produce carcinogenic or guanidinylating byproducts. peptide.combiosolve-chemicals.eu |

| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium Salt | More reactive than HBTU, good for difficult sequences. bachem.com |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Uronium Salt | Highly soluble and reactive, requires only 1 eq. of base, safer profile. nih.govpeptide.combiosynth.com |

Amide Bond Formation (Coupling Reactions)

Optimization of Coupling Efficiency (Reaction Time, Temperature)

Reaction Time: Adequate reaction time is crucial for driving the coupling reaction to completion. A standard coupling cycle at room temperature may range from 60 to 90 minutes. rsc.org For sterically hindered amino acids or during the formation of "difficult sequences" known to aggregate, extended coupling times or a "double-coupling" strategy—where the coupling step is repeated with fresh reagents—can be employed to maximize efficiency. creative-peptides.comsigmaaldrich.com Monitoring the reaction's completion using methods like the Kaiser test, which detects free primary amines, is a common practice to ensure no deletion sequences occur before proceeding to the next cycle. iris-biotech.depsu.edu

Temperature: While traditionally performed at ambient temperature, elevating the reaction temperature can significantly accelerate coupling kinetics. chemrxiv.org The use of elevated temperatures, often facilitated by microwave irradiation, can reduce coupling times dramatically, sometimes to just a few minutes. psu.eduunifi.it However, increasing the temperature also raises the risk of side reactions. For instance, certain amino acids like Cysteine (Cys) and Histidine (His) are more prone to racemization at higher temperatures. creative-peptides.comnih.gov Furthermore, sequences containing Aspartic acid (Asp) are susceptible to aspartimide formation, a side reaction that can be exacerbated by heat. nih.gov Therefore, the decision to increase the temperature must balance the benefit of faster kinetics against the potential for increased impurity formation. Studies have shown that for some aggregating peptides, higher coupling temperatures can have a positive impact on the crude purity. rsc.org

Below is a table summarizing the general effects of time and temperature on coupling efficiency.

| Parameter | Effect on Coupling | Considerations |

| Reaction Time | Longer times generally increase coupling completion. | Essential for hindered amino acids and difficult sequences. creative-peptides.comsigmaaldrich.com May be optimized by monitoring with tests like the Kaiser test. iris-biotech.de |

| Temperature | Higher temperatures increase reaction rates, shortening synthesis time. chemrxiv.orgunifi.it | Can increase the risk of side reactions like racemization and aspartimide formation. creative-peptides.comnih.gov |

Solvent Systems and Washing Protocols (e.g., DMF, NMP, DCM)

The choice of solvent in SPPS is critical, as it must effectively solvate the resin and the growing peptide chain, dissolve reagents, and facilitate the removal of by-products through washing steps. peptide.combachem.com The most commonly used solvents in Fmoc chemistry with Wang resin are N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (B109758) (DCM). rsc.orgaltabioscience.comtandfonline.com

Solvent Properties and Roles:

N,N-Dimethylformamide (DMF): DMF is a polar aprotic solvent widely used in SPPS. tandfonline.com It is effective at solvating the peptide-resin complex and dissolving most coupling reagents. biotage.com However, DMF can degrade over time to produce dimethylamine, which can prematurely cleave the Fmoc protecting group, leading to the formation of deletion sequences. peptide.com

N-Methyl-2-pyrrolidone (NMP): NMP is another popular polar aprotic solvent, often considered a superior alternative to DMF for certain applications. peptide.com It is more polar than DCM and can enhance coupling yields, particularly for hydrophobic peptides where it can help alleviate aggregation. peptide.combiotage.com While an excellent solvent, some studies report that Fmoc-amino acids may decompose more over extended periods in NMP compared to DMF. peptide.com

Dichloromethane (DCM): DCM is a less polar solvent that effectively swells polystyrene-based resins like the Wang resin. peptide.com It was historically used more frequently, but its utility in Fmoc chemistry is limited because it reacts slowly with the piperidine used for Fmoc deprotection. peptide.com It is often used in washing steps, particularly to transition the resin from a polar solvent like DMF before cleavage. peptide.compeptide.com

Washing Protocols: Efficient washing is fundamental to SPPS to remove excess reagents and by-products after the coupling and deprotection steps. bachem.compeptide.com A typical washing protocol involves multiple cycles of adding the solvent, agitating the resin, and filtering. rsc.org Protocols often involve alternating between different solvents to ensure the complete removal of various impurities. For example, a sequence of washes might include DMF, followed by DCM, and finally methanol (B129727) to prepare the resin for drying or the next reaction step. peptide.com The goal is to ensure that the resin bed is thoroughly cleansed without causing significant peptide loss.

The following table compares the key solvents used in Fmoc-SPPS.

| Solvent | Key Properties | Advantages | Disadvantages |

| DMF | Polar aprotic | Good solubilizing power for reagents; cost-effective. peptide.combiotage.com | Can decompose to dimethylamine, causing premature Fmoc removal. peptide.com |

| NMP | Polar aprotic | Excellent resin solvation; can improve yields for hydrophobic/aggregating sequences. peptide.combiotage.com | More expensive than DMF; potential for Fmoc-amino acid decomposition over time. peptide.com |

| DCM | Less polar | Good swelling of polystyrene resins; unreactive to TFA. peptide.com | Reacts with piperidine; may not efficiently solvate growing peptide chains. peptide.com |

Cleavage and Side-Chain Deprotection from Wang Resin

The final stage of the synthesis involves the acid-catalyzed cleavage of the peptide from the Wang resin, which simultaneously removes the acid-labile side-chain protecting groups. peptide.com

Acidolytic Cleavage Conditions (e.g., TFA-based cocktails)

Wang resin is designed to be acid-labile, allowing the finished peptide to be cleaved under moderately acidic conditions. peptide.comiris-biotech.de The standard method involves treating the peptide-resin with a "cleavage cocktail" predominantly composed of Trifluoroacetic Acid (TFA). thermofisher.com A common mixture is 95% TFA, with the remaining 5% consisting of water and one or more scavengers. thermofisher.com

The cleavage reaction is typically performed at room temperature for 1 to 3 hours. peptide.comrsc.org The exact duration depends on the stability of the protecting groups and the peptide sequence itself. peptide.com For instance, peptides containing multiple arginine residues with bulky protecting groups may require longer cleavage times. thermofisher.com After cleavage, the resin is filtered off, and the peptide is precipitated from the TFA solution by adding a large volume of cold diethyl ether. peptide.com

The table below lists common TFA-based cleavage cocktails.

| Cocktail Name/Reagents | Composition (v/v/w) | Typical Use |

| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | General purpose, good for peptides with multiple sensitive residues. |

| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Recommended for peptides with Arg(Pmc/Pbf), Trp, Met, Cys. thermofisher.com |

| TFA / TIPS / H₂O | 95:2.5:2.5 | Standard cocktail for peptides without highly sensitive residues like Cys, Met, or Trp. thermofisher.comrsc.org |

| TFA / TIPS / EDT / H₂O | 94:1:2.5:2.5 | Used for peptides containing Cysteine to prevent side reactions. rsc.org |

EDT: Ethanedithiol, TIPS: Triisopropylsilane

Role and Selection of Scavengers

During acidolytic cleavage, the protecting groups removed from the amino acid side chains (e.g., t-Butyl, Trityl) form highly reactive carbocations. thermofisher.com These electrophilic species can re-attach to sensitive nucleophilic residues in the peptide chain, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to irreversible modification and the formation of impurities. sigmaaldrich.com

Scavengers are nucleophilic reagents added to the cleavage cocktail to trap these reactive carbocations before they can damage the peptide. thermofisher.comresearchgate.net The selection of scavengers is dictated by the amino acid composition of the peptide.

Triisopropylsilane (TIS): An effective scavenger for t-butyl and trityl cations. It works via a reductive mechanism and is a common component in many cleavage cocktails. acs.org

Water (H₂O): Acts as a scavenger for t-butyl cations and helps to hydrolyze any ester intermediates that may form. wpmucdn.com

1,2-Ethanedithiol (EDT): A thiol-based scavenger that is particularly effective for protecting Cysteine and Tryptophan residues. It is also a very good scavenger for t-butyl cations. sigmaaldrich.com

Thioanisole: Used to prevent the alkylation of Methionine and Tryptophan. wpmucdn.com It can also help in the removal of certain arginine protecting groups.

Phenol: A scavenger used to suppress alkylation of Tyrosine and Tryptophan residues. wpmucdn.com

The following table provides guidance on scavenger selection based on the presence of sensitive amino acids.

| Sensitive Residue | Protecting Group(s) | Potential Side Reaction | Recommended Scavenger(s) |

| Arginine (Arg) | Pmc, Pbf | Sulfonation of Trp | EDT, Thioanisole, Fmoc-Trp(Boc) use sigmaaldrich.com |

| Cysteine (Cys) | Trt, Acm | Alkylation, Oxidation | EDT, TIS, Thioanisole sigmaaldrich.com |

| Methionine (Met) | None | S-alkylation, Oxidation | Thioanisole, TIS thermofisher.comsigmaaldrich.com |

| Tryptophan (Trp) | Boc | Alkylation, Oxidation | EDT, Thioanisole, Water sigmaaldrich.com |

| Tyrosine (Tyr) | tBu | Alkylation | Phenol, Thioanisole, Water acs.org |

Challenges and Impurity Formation in Fmoc Pro Wang Resin Based Spps

Diketopiperazine (DKP) Formation

Diketopiperazine (DKP) formation is a common and challenging side reaction in SPPS, leading to N-terminal truncated peptides and double-amino-acid deletion impurities. This intramolecular cyclization is particularly problematic when proline is involved, especially with Wang resins. acs.orgnih.govacs.orgiris-biotech.deindiana.edunih.gov

Mechanistic Pathways of DKP Formation (especially with C-terminal or penultimate proline)

DKP formation is a peptide fragmentation process initiated by an intramolecular nucleophilic attack of the peptide's Nα-group on the amide or ester moiety within the peptide backbone. This attack results in the release of a six-membered diketopiperazine ring and a shortened peptide chain. acs.orgindiana.edunih.gov In Fmoc SPPS, this reaction is predominantly triggered during the Fmoc-removal step, often catalyzed by secondary amines like piperidine (B6355638). acs.orgiris-biotech.denih.gov

With Wang resins, which anchor the growing peptide chain via an ester bond, DKP formation can lead to the premature cleavage of the peptide from the solid support. iris-biotech.denih.gov

Role of Proline: Proline plays a significant role in promoting DKP formation, particularly when it is located at the C-terminus or in the penultimate position of the growing peptide chain. acs.orgnih.goviris-biotech.deindiana.eduresearchgate.netpeptide.com

C-terminal Proline: Peptides with C-terminal proline residues are highly susceptible to DKP formation due to the inherent basicity of proline's secondary amine group, which enhances its nucleophilicity. iris-biotech.de

Penultimate Proline: When proline is the penultimate amino acid (i.e., the second amino acid from the N-terminus), the intramolecular pathway for DKP formation becomes especially prominent. acs.orgnih.gov Density functional theory (DFT) calculations have shown that a penultimate proline can stabilize the transition state during Fmoc decomposition through a C-H···π interaction. This stabilization makes these peptides more prone to cascade-deprotection reactions. acs.orgnih.govdigitellinc.comresearchgate.net Furthermore, the strong basicity of the penultimate proline's amine group reduces the energy difference between cis- and trans-conformers of the peptide bond, with cis-conformers being more prone to self-deprotection and DKP formation. acs.org

DKP formation can also occur during the post-coupling aging of the peptide-resin, even in the absence of piperidine, when the resin is exposed to common SPPS solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), N-methyl-2-pyrrolidone (NMP), and acetonitrile (B52724) (ACN). acs.orgnih.govdigitellinc.comresearchgate.net This reaction can exhibit autocatalytic behavior, where the DKP byproduct itself promotes further desXaaXaa (double amino acid deletion) impurity formation. acs.orgnih.gov Certain amino acid sequences, such as Gly-Pro, are more susceptible to DKP formation than Pro-Gly, attributed to a more favorable conformation and greater fixation of atoms in the Gly-Pro peptide ester. acs.orgnih.gov Other sequences known to be sensitive include Val-Pro, Pro-Pro, and Ala-Pro. acs.orgnih.gov

Impact of Reaction Conditions and Amino Acid Sequence

The extent of DKP formation is significantly influenced by both reaction conditions and the specific amino acid sequence.

Impact of Reaction Conditions:

Base and Deprotection: Piperidine, commonly used for Fmoc deprotection, is a highly efficient catalyst for DKP formation. acs.orgnih.govnih.gov The alkaline conditions necessary for Fmoc removal increase the nucleophilicity of amines, thereby promoting DKP formation. iris-biotech.de Studies have demonstrated a direct correlation between DKP formation and both deprotection time and piperidine concentration. acs.orgnih.gov

Solvent: DKP formation can proceed during post-coupling hold times in solvents like DMF, DMSO, NMP, and ACN, even without the presence of a strong base. acs.orgnih.govdigitellinc.comresearchgate.net

Temperature: Lower storage temperatures for peptide intermediates have been shown to markedly improve their stability against DKP degradation pathways. acs.orgnih.gov

pH: The rate of DKP formation is highly dependent on pH. The unprotonated form of the N-terminal amino group is more reactive, and the reaction rate is influenced by its degree of ionization. For instance, Phe-Pro-DKP is stable within a pH range of 3-8, but undergoes hydrolysis to the dipeptide under more acidic (pH < 3) or basic (pH > 8) conditions. acs.orgnih.gov

Aging/Hold Time: Extended hold times of the Fmoc-peptide-resin intermediate in DMF after coupling can lead to substantial self-deprotection and subsequent DKP formation. acs.orgnih.govdigitellinc.com

Impact of Amino Acid Sequence: DKP formation is a highly sequence-dependent side reaction. acs.orgnih.govacs.orgiris-biotech.denih.gov

Peptide sequences containing proline or glycine (B1666218) at either the first or second position are particularly susceptible. acs.orgnih.gov

The Gly-Pro sequence is more prone to DKP formation compared to Pro-Gly. acs.orgnih.gov

Other sequences that exhibit high sensitivity to DKP formation include Val-Pro, Pro-Pro, and Ala-Pro. acs.orgnih.gov

Peptides with a penultimate proline residue are notably vulnerable to instability and DKP formation. acs.orgnih.govresearchgate.netdigitellinc.com

Table 1 illustrates the relative stability of different peptide intermediates with proline in the penultimate position, highlighting their susceptibility to DKP formation over time in DMF.

Table 1: Stability of Peptide Intermediates with Penultimate Proline in DMF acs.org

| Peptide Intermediate | DesXaaXaa Formation after 650 h (%) |

| Fmoc-Pro37-resin | 80 |

| Fmoc-Pro36-resin | 25 |

| Fmoc-Ala35-resin | 15 |

| Fmoc-Gly30-resin | 5 |

Strategies to Mitigate DKP Formation

Several strategies have been developed to minimize or prevent DKP formation during Fmoc-Pro-Wang resin-based SPPS.

Mild Deprotection Conditions: Employing milder conditions for Fmoc deprotection can effectively reduce DKP formation. acs.orgnih.gov

Alternative Fmoc-Removal Reagents:

A highly effective strategy involves replacing the conventional 20% piperidine/DMF solution with a mixture of 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and 5% piperazine (B1678402) in NMP. This alternative significantly reduces DKP formation and can also enhance Fmoc-removal kinetics. acs.orgnih.gov

Using 50-60% morpholine (B109124) in DMF has been shown to efficiently remove Fmoc, minimize DKP formation, and nearly eliminate aspartimide formation. researchgate.net

While tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been explored, it can lead to slower Fmoc-removal kinetics. acs.orgiris-biotech.de DBU used alone may result in undesired Nα-fluorenylmethylation due to unquenched dibenzofulvene byproduct. acs.org

Table 2 demonstrates the impact of different Fmoc-removal conditions on DKP formation.

Table 2: Effect of Fmoc-Removal Conditions on DKP Formation acs.org

| Fmoc-Removal Solution | DKP Formation (%) |

| 20% Piperidine/DMF | 13.8 |

| 5% Piperidine/DMF | 12.2 |

| 5% Piperidine/Toluene | 11.7 |

| 5% Piperazine/DMF | <4 |

| 5% Piperazine/NMP | <4 |

| 2% DBU, 5% Piperazine/NMP | Drastic Reduction |

Dipeptide Building Blocks: Incorporating dipeptide building blocks instead of single amino acids for DKP-sensitive sequences can bypass the problematic dipeptide-resin intermediate, thereby avoiding or minimizing DKP formation. acs.orgnih.goviris-biotech.depeptide.com

Resin Selection:

For peptides with proline as one of the first two amino acids, utilizing 2-chlorotrityl chloride resin (CTC resin) is preferred. The steric bulk of the 2-chlorotrityl moiety physically inhibits DKP formation. CTC resin also allows for milder cleavage conditions, further contributing to reduced DKP. nih.govpeptide.com

Trityl-based resins (e.g., NovaSyn® TGT resin, NovaPEG Trt) are highly recommended for peptides with C-terminal Gly, Pro, Met, and Trp residues. The loading of amino acids onto these supports does not require activation of the Fmoc-amino acid carboxyl group, preventing racemization and dipeptide formation. The steric bulk of the trityl linker also contributes to reduced DKP formation. sigmaaldrich.com

N-Trityl Protected Amino Acid: An alternative approach involves coupling an N-trityl protected amino acid at the second position, followed by the removal of the trityl group with dilute trifluoroacetic acid (TFA). peptide.com

Additives and Scavengers:

The inclusion of Oxyma (B123771) additives has been shown to improve the stability of peptide intermediates against DKP degradation. acs.orgnih.govresearchgate.net

Adding 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution can help suppress DKP formation. peptide.com

Temperature Control: Maintaining lower storage temperatures for peptide intermediates can enhance their stability and reduce DKP degradation. acs.orgnih.gov

Alternative Protecting Groups: Research has identified alternative Fmoc protection strategies, such as the use of Bsmoc-protected amino acids, which have been effective in eliminating DKP byproducts. acs.orgnih.govresearchgate.net

Side Reactions during Acidolytic Cleavage

The final acidolytic cleavage step, typically performed with trifluoroacetic acid (TFA), is critical for detaching the peptide from the resin and removing side-chain protecting groups. However, this process can generate highly reactive cationic species that lead to undesirable alkylation of acid-sensitive amino acid residues. thermofisher.comsigmaaldrich.comvapourtec.com

Alkylation of Acid-Sensitive Residues (e.g., Tryptophan, Tyrosine)

During TFA-mediated cleavage, various protecting groups (e.g., tert-butyl (tBu), 2,2,5,7,8-pentamethylchroman-6-ylsulfonyl (Pmc)) and the resin linker itself can generate highly reactive carbocations. These electrophilic species can then react with and modify the nucleophilic side chains of certain amino acids, including Tryptophan (Trp), Tyrosine (Tyr), Methionine (Met), and Cysteine (Cys). thermofisher.comsigmaaldrich.comvapourtec.com

Tryptophan Alkylation: The indole (B1671886) ring of tryptophan is particularly susceptible to alkylation by t-butyl cations and other electrophilic species generated during cleavage. thermofisher.comsigmaaldrich.comresearchgate.netsigmaaldrich.comresearchgate.netresearchgate.net Alkylation can also originate from the linker molecule of the resin, especially with Wang resin, potentially leading to the reattachment of the cleaved peptide to the support. sigmaaldrich.comthermofisher.comsigmaaldrich.comresearchgate.netresearchgate.net For example, tert-butylation of free tryptophan can yield highly substituted products such as 2,5,7-tri-tert-butyltryptophan. researchgate.net This side reaction can occur irrespective of the scavenger used or the position of the tryptophan residue in the sequence, unless it is at the C-terminus. researchgate.net Prolonged exposure to acidic conditions can further exacerbate tryptophan modification. thermofisher.comsigmaaldrich.com Additionally, sulfonation of tryptophan can occur due to products formed during the cleavage of arginine residues protected with groups like 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr), Pmc, or 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf). sigmaaldrich.com

Tyrosine Alkylation: Tyrosine residues are prone to alkylation by benzyl (B1604629) and t-butyl cations during the cleavage process. vapourtec.comsigmaaldrich.com

Cysteine Alkylation: The thiol group of cysteine can undergo S-tert-butylation when exposed to t-butyl cations derived from protecting groups. sigmaaldrich.comacs.org

Methionine Alkylation: Methionine can be alkylated by cations generated from the resin linker during cleavage. sigmaaldrich.comsigmaaldrich.com Furthermore, the oxidation of methionine to its sulfoxide form is a frequently observed side reaction. iris-biotech.depeptide.comsigmaaldrich.com

Incomplete Reactions and Truncated Sequences

In this compound-based SPPS, incomplete reactions are a primary source of impurity formation, leading to the generation of truncated peptide sequences. These "failure sequences" lack one or more amino acid residues that should be present in the target peptide umweltprobenbank.defishersci.nl. The mechanisms contributing to incomplete reactions are multifaceted and can occur at various stages of the synthesis cycle.

A significant cause is the incomplete removal of the Fmoc protecting group from the growing peptide chain umweltprobenbank.defishersci.ca. If the Fmoc group is not fully deprotected, the subsequent amino acid coupling cannot proceed efficiently at all reactive sites, resulting in peptide chains that are shorter than intended umweltprobenbank.defishersci.ca. This issue can be particularly pronounced in the synthesis of longer peptides, where incomplete deprotection may still occur despite using high concentrations of deprotecting agents like piperidine and even with repeated treatments umweltprobenbank.de.

Similarly, inefficient coupling reactions contribute directly to truncated sequences fishersci.nlfishersci.ca. When the incoming activated Fmoc-amino acid does not fully react with all available deprotected amino groups on the resin, unreacted sites remain. These unreacted sites can then be capped (intentionally blocked to prevent further elongation) or, if not capped, can lead to the formation of sequences missing the coupled amino acid in subsequent steps umweltprobenbank.defishersci.nl. Inefficient loading of the initial amino acid onto the resin can also result in C-terminal deletion impurities umweltprobenbank.de.

Another notable source of truncated sequences, particularly relevant when proline is involved, is the formation of diketopiperazines (DKPs) laballey.comguidetopharmacology.org. DKPs are cyclic dipeptides that can form, especially when the C-terminal amino acid is proline, due to the nucleophilicity of the deprotected amino group attacking the penultimate amide bond laballey.com. This intramolecular cyclization can lead to the premature cleavage of the peptide from the Wang resin, as the growing peptide chain is anchored via an ester bond to this resin laballey.com. Studies have shown that DKP formation can occur during the Fmoc-deprotection reaction and even during post-coupling aging, especially with peptide intermediates containing a penultimate proline residue guidetopharmacology.orgsci-toys.com. This self-deprotection and subsequent DKP formation can occur in common SPPS solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methylpyrrolidone (NMP), and acetonitrile (ACN) without the addition of a base guidetopharmacology.orgsci-toys.com.

The presence of truncated sequences significantly complicates the purification of the desired peptide, as these impurities often possess similar physicochemical properties to the target product umweltprobenbank.de. Strategies to mitigate incomplete reactions include monitoring coupling completeness using tests like the Kaiser test and applying capping procedures to terminate unreacted sequences umweltprobenbank.de. The use of pseudoproline dipeptides has also been explored to improve coupling efficiency and address aggregation phenomena that hinder reaction progress fishersci.cajkenterprises.com.pk.

Racemization of Amino Acids During Coupling

Racemization, the conversion of an L-amino acid to its D-enantiomer, is a critical side reaction in SPPS that can compromise the biological activity and purity of the final peptide product. In this compound-based synthesis, racemization primarily occurs during the activation and coupling steps of amino acids to the growing peptide chain wikipedia.orgciteab.com.

The initial loading of the C-terminal Fmoc-amino acid onto the Wang resin is particularly susceptible to racemization wikipedia.org. When using traditional coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of catalysts like 4-dimethylaminopyridine (B28879) (DMAP), varying degrees of racemization can occur wikipedia.org. This is especially problematic for certain amino acids, with cysteine (Cys) and histidine (His) derivatives being highly prone to enantiomerization under the forcing conditions typically employed for esterification to benzyl alcohol-type linkers like Wang resin jkenterprises.com.pknih.gov.

The mechanism often involves the formation of an oxazolone (B7731731) intermediate (azlactone) from the activated Fmoc-amino acid. The α-proton of this oxazolone is acidic and can be readily abstracted by a base, leading to epimerization at the α-carbon and subsequent racemization nih.gov. This results in the incorporation of the undesired D-amino acid into the peptide sequence.

To minimize racemization, several approaches have been developed:

Choice of Linker: Trityl-type linkers, such as 2-chlorotrityl resin, are often recommended for C-terminal amino acids prone to racemization (e.g., Cys, His, Gly, Pro, Met, Trp) jkenterprises.com.pkwikipedia.org. The loading onto these resins does not necessitate activation of the Fmoc-amino acid carboxyl group, thereby significantly reducing or eliminating racemization and dipeptide formation jkenterprises.com.pk.

Optimized Coupling Reagents and Conditions: While DCC/DMAP can induce racemization, alternative protocols exist. For instance, the use of 2,4,6-mesitylenesulfonyl-3-nitro-1,2,4-triazolide (MSNT) in the presence of 1-methylimidazole (B24206) (MeIm) has been reported to achieve high yields with minimal racemization and dipeptide formation during the esterification of Fmoc-protected amino acids to hydroxyl-functionalized supports nih.gov.

Pre-loaded Resins: The use of pre-loaded this compound, which undergoes synthesis testing to determine impurities like racemization, aims to provide a more controlled and less racemization-prone starting material for peptide synthesis jkenterprises.com.pk. Furthermore, specific protocols for racemization-free loading of Fmoc-amino acids to Wang resin using benzyloxybenzyl chloride resin have been developed to address this issue nih.gov.

Despite these advancements, racemization remains a persistent challenge, particularly for sensitive amino acids and when non-standard coupling conditions are employed. Careful selection of the resin, coupling reagents, and reaction conditions is paramount to control and minimize racemization during this compound-based SPPS.

Optimization and Advanced Strategies for Fmoc Pro Wang Resin Applications

Influence of Resin Characteristics on Synthesis Performance

Effect of Resin Substitution Levels

Resin loading, or substitution level, is defined as the number of reactive sites per gram of resin. altabioscience.com This parameter plays a critical role in dictating the efficiency and purity of the synthesized peptide. While high loading values can theoretically lead to higher synthesis efficiency and greater quantities of peptide per synthetic effort, they can also exacerbate intra- and intermolecular interactions, particularly for longer or more challenging peptide sequences. altabioscience.combiotage.com

Conversely, lower resin loading is often preferred for the synthesis of difficult peptides, as it helps to mitigate aggregation and interchain entanglement during peptide elongation. altabioscience.combiotage.combiotage.com For instance, a study demonstrated that synthesizing an 18-amino acid amphipathic peptide on Fmoc-Gly-Wang polystyrene resin with a 0.7 mmol/g loading resulted in a crude purity of approximately 67%. biotage.com By decreasing the loading level, the crude purity significantly improved to about 89%. biotage.com

Commercially available Fmoc-Pro-Wang resins typically offer substitution levels ranging from 0.2 to 0.8 mmol/g, with some specific products ranging from 0.4 to 0.8 mmol/g. sigmaaldrich.comcd-bioparticles.comdergipark.org.tr The quality of preloaded Wang resins is also paramount, especially regarding the complete capping of any remaining hydroxyl groups after the initial amino acid loading, as uncapped sites can lead to the formation of truncated peptide sequences in subsequent synthesis steps. researchgate.net

Table 1: Influence of Resin Loading on Peptide Purity

| Resin Type (Preloaded) | Loading Level (mmol/g) | Peptide Length | Crude Purity (%) | Reference |

| Fmoc-Gly-Wang PS | 0.7 | 18 amino acids | ~67 | biotage.com |

| Fmoc-Gly-Wang PS | Lower than 0.7 | 18 amino acids | ~89 | biotage.com |

Role of Particle Size and Resin Swelling Behavior

Particle Size: The particle size of Wang resin is a significant factor influencing its performance in SPPS. Smaller resin particles possess a higher surface area-to-volume ratio, which contributes to improved swelling and enhanced penetration of solvents and diffusion of reagents into the resin beads. altabioscience.com This, in turn, can lead to faster and more complete coupling reactions, a benefit particularly pronounced when synthesizing longer peptides or those with sterically hindered residues. altabioscience.com However, a practical consideration is that very small particle sizes can prolong filtration times and pose handling challenges for automated synthesis systems, necessitating careful optimization. altabioscience.com For optimal peptide synthesis, common resin particle sizes range from 100-200 mesh to 200-400 mesh. altabioscience.com Fmoc-Pro-Wang resin is typically available in the 100-200 mesh range. sigmaaldrich.comcd-bioparticles.comcd-bioparticles.com

Resin Swelling Behavior: Resin swelling is a critical physical property, as the reaction kinetics in SPPS are largely diffusion-controlled. iris-biotech.dersc.org A resin that swells more effectively allows for a higher diffusion rate of reagents into the core of the matrix, resulting in shorter reaction times and more complete chemical conversions. iris-biotech.de For the synthesis of large molecules, adequate swelling ensures sufficient space for the growing peptide chain, thereby minimizing undesirable peptide aggregation. biotage.comiris-biotech.de

The degree of crosslinking within the resin, typically determined by the percentage of divinylbenzene (B73037) (DVB), directly influences swelling. Lower crosslinking (e.g., 1% DVB) generally leads to superior swelling and better accessibility for reagents. altabioscience.comiris-biotech.de However, it is important to note that excessively high swelling (e.g., >4.0 mL/g) can paradoxically reduce synthesis efficiency by requiring larger solvent volumes and limiting the amount of peptide that can be built per unit volume of the SPPS reactor. unibo.it

Polystyrene-based resins, including Wang resin, are inherently hydrophobic, which can sometimes encourage the growing peptide to interact undesirably with the resin matrix. biotage.com In contrast, polyethylene (B3416737) glycol (PEG)-grafted resins, such as ChemMatrix®, are more hydrophilic and exhibit improved swelling properties in a wider range of solvents, which helps to reduce aggregation effects. biotage.comsigmaaldrich.com Wang-ChemMatrix® resin, for example, demonstrates superior swelling in both dimethylformamide (DMF) and imidazolium-based ionic liquids. chemrxiv.org The choice of solvent also significantly impacts swelling; for instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been shown to induce significantly higher swelling capacities in certain resin types compared to traditional DVB-crosslinked polystyrene resins. rsc.org

Enhanced Coupling Protocols

Optimizing coupling protocols is fundamental to achieving high yields and purities in this compound-based peptide synthesis. This involves careful selection of activating reagents and, increasingly, the adoption of advanced techniques like microwave-assisted synthesis.

Selection of Optimal Activating Reagents and Additives

The formation of the amide bond between the incoming Fmoc-amino acid and the growing peptide chain on the Wang resin is a critical step. Standard coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC). altabioscience.com In solid-phase synthesis, DIC is generally preferred over DCC because its urea (B33335) byproduct is more soluble in common SPPS solvents, preventing precipitation issues. peptide.com

To mitigate racemization, a common side reaction during carbodiimide (B86325) activation, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are frequently employed. peptide.com Other highly efficient coupling reagents that minimize racemization include uronium-based reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU). peptide.com Newer reagents based on the Oxyma (B123771) scaffold, such as COMU, have also shown advantages over traditional benzotriazole-based reagents. csic.es When coupling the first amino acid to the hydroxyl-functionalized Wang resin, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is typically used. altabioscience.com However, it is crucial to limit the amount of DMAP, as excessive quantities can induce undesirable levels of racemization. peptide.com

Microwave-Assisted Peptide Synthesis on Wang Resin

Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has emerged as a powerful strategy to enhance the efficiency and purity of peptide synthesis on Wang resin. Microwave irradiation dramatically accelerates reaction rates, leading to significant reductions in synthesis times and often an increase in crude peptide purity. luxembourg-bio.comrsc.orgbiotage.com This acceleration is primarily attributed to the rapid, uniform, and controlled heating provided by microwave energy, which heats the entire reaction mixture immediately, unlike conventional heating methods. biotage.com

Novel Solvent Systems and Green Chemistry Approaches

The traditional reliance on hazardous organic solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) in SPPS has prompted a significant shift towards novel solvent systems and green chemistry approaches. These efforts aim to minimize environmental impact, reduce waste generation, and improve safety without compromising synthesis efficiency. openaccesspub.orgtandfonline.comacs.orglu.se

One promising green solvent is 2-methyltetrahydrofuran (2-MeTHF) . It has been identified as a viable, greener alternative for the initial loading of protected amino acids onto Wang resin, demonstrating comparable loading amounts to DCM while maintaining acceptable levels of racemization and dipeptide formation. acs.org Furthermore, 2-MeTHF can effectively replace diethyl ether and tert-butyl methyl ether in the peptide precipitation step following global deprotection. acs.org Its versatility extends to being a suitable universal solvent for all steps of SPPS, including Fmoc deprotection, coupling, and washing. rsc.org

Another effective green solvent mixture is a 75:25 ratio of Anisole/N-octyl-2-pyrrolidone (NOP) . This mixture has been shown to be a valid alternative to standard DMF, capable of solubilizing all Fmoc amino acids and exhibiting good swelling properties for Wang polystyrene (PS) resins. tandfonline.com Comparative studies have demonstrated that peptides synthesized on Wang PS resin using the Anisole/NOP mixture achieved higher purity values compared to those synthesized in DMF. tandfonline.com

Ionic Liquids (ILs) represent another innovative approach in green SPPS. Polystyrene resins incorporating ionic liquids have been developed to enhance resin swelling properties and improve the coupling efficiency of the first amino acid, which is particularly beneficial for the synthesis of highly hydrophobic peptides. researchgate.netgoogle.comnih.gov Wang-ChemMatrix® resin, for instance, exhibits superior swelling when exposed to imidazolium-based ionic liquids. chemrxiv.org The physicochemical properties of these IL resins can be further optimized by varying the associated anions. researchgate.netgoogle.com

The development and adoption of such green solvent systems are crucial given the documented health risks associated with traditional solvents, such as DCM being a suspected carcinogen and DMF posing risks to fertility. lu.se The ongoing rise in demand for peptide manufacturing underscores the urgent need for more sustainable and safer synthetic methodologies. lu.se

Table 2: Comparison of Green Solvent Mixtures for SPPS on Wang PS Resin

| Solvent Mixture | Swelling Property for Wang PS Resin | Solubility of Fmoc Amino Acids | Peptide Purity (Example: Aib-enkephalin) | Reference |

| Anisole/NOP (75:25) | Good | Solubilizes all | Higher than DMF (e.g., 73.2% vs 13.5%) | unibo.ittandfonline.com |

| 2-MeTHF | Significantly higher for DEG-PS Wang resin | Suitable for all steps | Acceptable racemization, dipeptide formation | rsc.orgacs.org |

| DMF (Standard) | Good | Standard | Lower (e.g., 13.5%) | unibo.ittandfonline.com |

Note: The purity data for Anisole/NOP is specifically from a study comparing it to DMF for Aib-enkephalin synthesis on PS-Wang-OH resin. unibo.ittandfonline.com

Alternative Nα-Protecting Groups for Proline-Containing Peptides

In Fmoc-based solid-phase peptide synthesis (SPPS), the 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as the standard Nα-protecting group, removed by a base-catalyzed β-elimination reaction, typically using piperidine (B6355638). However, the synthesis of peptides containing proline, especially at or near the C-terminus, presents specific challenges due to the propensity for diketopiperazine (DKP) formation. This side reaction, which involves the intramolecular cyclization of a dipeptide, can lead to significant loss of product, rendering resins like Wang resin unsuitable in certain scenarios chempep.comneobioscience.com.

To mitigate DKP formation and other issues associated with the standard Fmoc strategy, alternative Nα-protecting groups have been explored. These alternatives aim to provide orthogonal deprotection strategies or to sterically hinder the cyclization process.

Trityl (Trt) : The trityl group can serve as an alternative Nα-protecting group. It is acid-labile and can be removed with a weak acid, followed by in situ neutralization during the subsequent coupling step with a weak base such as diisopropylethylamine (DIEA/DIPEA) neobioscience.com. This approach bypasses the strong basic conditions that favor DKP formation.

Allyloxycarbonyl (Alloc) : Alloc is another Nα-protecting group that offers orthogonal deprotection. It can be selectively removed in the presence of standard Fmoc- and tert-butyl (tBu)-based protecting groups by treatment with a palladium(0) catalyst, such as Pd(Ph3P)4, in a mixture of chloroform, acetic acid, and N-methylmorpholine (NMM) nih.gov. This orthogonal cleavage provides flexibility in synthetic schemes, particularly for branched or cyclic peptides.

p-Nitrobenzyloxycarbonyl (pNZ) : The pNZ group has been investigated as an alternative Nα-protecting group to circumvent the base-directed deblocking of Fmoc advancedchemtech.com. While effective in suppressing DKP formation, the compatibility of such strategies with conventional Fmoc-chemistry-based peptide synthesis, especially for industrial-scale production, can be a limiting factor advancedchemtech.com.

2-(4-Nitrophenylsulfonyl)ethoxycarbonyl (Nsc) : The Nsc group is a hydrophilic Nα-protecting group that can be cleaved by mild solutions of 2% hydrazine (B178648) hydrate (B1144303) or 2% hydroxylamine (B1172632) in dimethylformamide (DMF) within short reaction times nih.gov. Nsc-amino acids are particularly suitable for automated synthesizers where amino acids are stored in solution, and for the incorporation of residues prone to racemization, such as cysteine and histidine nih.gov. Their hydrophilicity also makes them useful for preparing protected peptides in convergent SPPS strategies nih.gov.

Despite the effectiveness of these alternative protecting groups in suppressing side reactions like DKP formation, their broader adoption can be limited by compatibility with established Fmoc protocols and the availability of suitable building blocks advancedchemtech.com. A complementary strategy to address DKP formation, especially with C-terminal prolines, involves the use of preformed dipeptide building blocks, which avoids the problematic dipeptide-resin intermediate stage neobioscience.comadvancedchemtech.com.

Pseudoproline Derivatives for Difficult Sequences

The synthesis of long, complex, or aggregation-prone peptides often encounters significant hurdles such as poor solubility, incomplete coupling reactions, and low yields due to the formation of undesirable secondary structures like β-sheets sigmaaldrich.com. Pseudoproline (ψ-Pro) derivatives have emerged as a powerful and transformative tool in Fmoc-based SPPS to overcome these challenges sigmaaldrich.com.

Pseudoproline dipeptides are artificially created dipeptides derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues, which are reversibly protected as five-membered oxazolidine (B1195125) (for Ser/Thr) or thiazolidine (B150603) (for Cys) rings sigmaaldrich.com. These cyclic structures mimic the conformational properties of natural proline, hence their designation as "pseudoprolines" sigmaaldrich.com.

Mechanism of Action

The primary role of pseudoproline dipeptides is to disrupt the formation of secondary structures, particularly β-sheet aggregates, during peptide synthesis sigmaaldrich.com. Their mechanism of action can be summarized as follows:

Conformational Disruption : The oxazolidine or thiazolidine ring within the pseudoproline moiety imposes a "kink" in the peptide backbone, similar to the cyclic structure of proline . This conformational constraint favors cis-amide bond formation over trans, thereby disrupting interchain hydrogen bonding that is responsible for β-sheet aggregation sigmaaldrich.com.

Enhanced Solubility : By preventing aggregation, pseudoprolines significantly improve the solvation of the growing peptide chain in common SPPS solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) . This enhanced solubility facilitates more efficient coupling and deprotection reactions, especially for hydrophobic or aggregation-prone sequences .

Improved Coupling Efficiency : Reduced aggregation ensures better exposure of the N-terminal amino group of the growing peptide chain, leading to more efficient acylation and higher yields of purer crude products .

Temporary Protection : Pseudoprolines serve as temporary side-chain protection for Ser, Thr, and Cys residues sigmaaldrich.com. The pseudoproline moiety is stable under standard Fmoc SPPS conditions but is readily cleaved with trifluoroacetic acid (TFA) during the final deprotection step, regenerating the native amino acid sequence .

Utility for Difficult Sequences

Pseudoproline dipeptides have been extensively validated for their utility in synthesizing challenging peptides, including long peptides, cyclic peptides, and sequences with high aggregation propensity sigmaaldrich.com. Their incorporation can lead to substantial improvements in synthetic efficiency and product quality.

Increased Yields : The introduction of a single pseudoproline can increase product yields by up to 10-fold in highly aggregated sequences . This significantly reduces the need for costly resynthesis .

Synthesis of Intractable Peptides : Pseudoprolines have proven instrumental in the successful synthesis of peptides that were previously difficult or impossible to obtain through standard Fmoc SPPS methods sigmaaldrich.com. For instance, the 37-residue human amylin (hAmylin) and its amyloidogenic 8-37 fragment were successfully synthesized with high yields using pseudoproline dipeptides, whereas standard Fmoc methods yielded only traces of the desired product . Similarly, RANTES (24-91), a 68-amino-acid chemokine known for its high aggregation propensity, was synthesized efficiently by combining pseudoproline dipeptides with PEG-based ChemMatrix resin .

Prevention of Side Reactions : Pseudoproline derivatives can also help prevent aspartimide formation, a common side reaction in SPPS, particularly in aspartic acid-containing sequences.

Facilitating Cyclization : The "kink" induced by pseudoprolines in linear peptides can facilitate head-to-tail peptide cyclization by increasing the population of conformers where the N- and C-termini are in close proximity, thereby enhancing reaction rates.

Synthesis and Application in SPPS

Pseudoproline dipeptides are typically introduced as preformed dipeptide building blocks, such as Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH sigmaaldrich.com. This approach is preferred because coupling amino acids to the N-terminus of a pseudoproline can be sterically hindered, leading to lower coupling yields sigmaaldrich.com. However, recent research has explored the possibility of using pseudoproline monomers as individual amino acids, offering increased flexibility in synthesis, although this may require optimized acylation protocols, elevated temperatures, or microwave-assisted heating to ensure complete acylation.

The preparation of pseudoproline dipeptides generally involves reacting a dipeptide unit where the hydroxyl group of serine or threonine (or thiol of cysteine) reacts with an aldehyde or ketone (e.g., acetone (B3395972) or formaldehyde) to form the cyclic oxazolidine or thiazolidine ring sigmaaldrich.com. These building blocks are designed for seamless integration into automated SPPS protocols, ensuring ease of use and reproducibility . The temporary nature of the pseudoproline moiety ensures that the native peptide sequence is regenerated upon final cleavage and deprotection with TFA sigmaaldrich.com.

Comparative Studies of Fmoc Pro Wang Resin with Other Solid Supports

Comparison with Acid-Labile Resins for C-Terminal Acids (e.g., 2-Chlorotrityl Resin, BAL Resin)

Wang resin, including Fmoc-Pro-Wang resin, is characterized by its stable peptide-resin anchorage. wikipedia.org Peptides synthesized on Wang resin are typically cleaved using concentrated trifluoroacetic acid (TFA), such as 50% TFA in dichloromethane (B109758) (DCM) or 95% TFA/TIS/H2O cocktails. guidetopharmacology.orgwikipedia.org This cleavage process simultaneously liberates the peptide from the resin and removes most acid-labile side-chain protecting groups, resulting in a globally deprotected peptide. guidetopharmacology.orgwikipedia.org A significant challenge with Wang resin, particularly when loading the first amino acid, is the potential for racemization and diketopiperazine (DKP) formation. guidetopharmacology.orgwikipedia.orgjkenterprises.com.pklaballey.comwikipedia.org This is especially problematic for peptides with C-terminal glycine (B1666218), proline, methionine, or tryptophan residues. guidetopharmacology.orgjkenterprises.com.pklaballey.com To mitigate these issues, chemists often opt to purchase Wang resin pre-loaded with the first amino acid. guidetopharmacology.org

In contrast, 2-Chlorotrityl (2-ClTrt) resin offers a distinct advantage due to its increased steric bulk, which effectively minimizes racemization during the initial amino acid coupling. guidetopharmacology.org A key feature of 2-ClTrt resin is its extreme acid lability, allowing peptides to be cleaved under very mild conditions, such as 1-3% TFA in acetic acid or 20% hexafluoroisopropanol (HFIP) in DCM. guidetopharmacology.orglaballey.comnih.gov This mild cleavage enables the isolation of fully protected peptide fragments, which is highly beneficial for convergent synthesis strategies or subsequent solution-phase modifications. guidetopharmacology.orgfishersci.besci-toys.comfishersci.be 2-ClTrt resin is particularly recommended for peptides containing C-terminal cysteine, histidine, proline, methionine, or tryptophan, as it significantly reduces racemization and DKP formation. guidetopharmacology.orglaballey.comwikipedia.orgnih.govfishersci.nl However, 2-ClTrt resin may be less suitable for the synthesis of very long peptides (e.g., greater than 20 residues) due to concerns about premature cleavage or suboptimal swelling characteristics during chain assembly. jkenterprises.com.pk

BAL (Backbone Amide Linker) resin represents another approach for C-terminal acid peptides. With BAL resin, the peptide is anchored to the resin via a backbone amide group rather than the C-terminal carboxylic acid. fishersci.comnih.gov The C-terminal is protected as an ester during synthesis and is deprotected and modified subsequently. fishersci.com This strategy forms a robust amide bond with the first amino acid, maintaining stability throughout the synthetic process and preventing premature peptide release. nih.gov BAL resin aims to circumvent the drawbacks associated with both Wang and 2-ClTrt resins for difficult C-terminal carboxylic acid peptides. nih.gov A primary limitation of BAL resin has been the complexity involved in its preparation. nih.gov

The comparative characteristics of Wang resin and acid-labile resins are summarized in Table 1.

Table 1: Comparison of Wang Resin with Acid-Labile Resins for C-Terminal Acids

| Feature | Wang Resin (Fmoc-Pro-Wang) | 2-Chlorotrityl (2-ClTrt) Resin | BAL Resin |

| C-Terminal Product | Carboxylic acid | Carboxylic acid | Carboxylic acid |

| Cleavage Conditions | Concentrated TFA (e.g., 50% TFA/DCM, 95% TFA/TIS/H2O) guidetopharmacology.orgwikipedia.org | Mild acid (e.g., 1-3% TFA, AcOH/TFE/DCM, 20% HFIP/DCM) guidetopharmacology.orglaballey.comnih.govfishersci.be | Concentrated TFA nih.gov |

| Product Protection | Globally deprotected guidetopharmacology.org | Fully protected peptide fragments possible guidetopharmacology.orgsci-toys.comfishersci.be | Globally deprotected nih.gov |

| First AA Loading | Prone to racemization/DKP formation guidetopharmacology.orgwikipedia.orgjkenterprises.com.pklaballey.comwikipedia.org | Minimized racemization/DKP formation guidetopharmacology.orglaballey.comwikipedia.orgfishersci.benih.gov | Anchoring via backbone amide, stable nih.gov |

| Suitability for Long Peptides | Generally good nih.gov | May be less suitable for very long peptides (<20 residues) jkenterprises.com.pk | Robust for difficult C-terminal peptides nih.gov |

Comparison with Amide-Generating Resins (e.g., Rink Amide Resin)

This compound is specifically designed for the synthesis of peptides that terminate with a free carboxylic acid. nih.govfishersci.ca The cleavage of peptides from Wang resin, as noted, typically requires strong acid treatment, leading to the simultaneous deprotection of side chains. guidetopharmacology.orgwikipedia.org